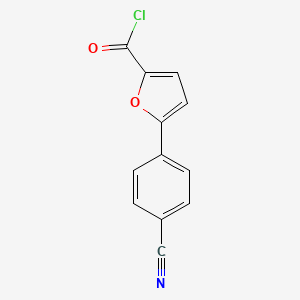
5-(4-Cyanophenyl)furan-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanophenyl)furan-2-carbonylchloride is a chemical compound with the molecular formula C12H6ClNO2 It is a derivative of furan, a heterocyclic organic compound, and contains a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)furan-2-carbonylchloride typically involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions generally include:
Reagents: 5-(4-cyanophenyl)furan-2-carboxylic acid, thionyl chloride (SOCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 5-(4-Cyanophenyl)furan-2-carbonylchloride follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient reflux systems to ensure complete conversion of the starting material. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Cyanophenyl)furan-2-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-(4-cyanophenyl)furan-2-carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; solvents like dichloromethane (DCM) or tetrahydrofuran (THF); room temperature to mild heating.
Hydrolysis: Water or aqueous base (e.g., NaOH); room temperature.
Reduction: Reducing agents like LiAlH4; anhydrous ether or THF; low temperature (0-5°C).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
5-(4-Cyanophenyl)furan-2-carboxylic acid: Formed from hydrolysis.
5-(4-Aminophenyl)furan-2-carbonylchloride: Formed from reduction.
Aplicaciones Científicas De Investigación
5-(4-Cyanophenyl)furan-2-carbonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide and ester linkages.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(4-Cyanophenyl)furan-2-carbonylchloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable amide, ester, and thioester linkages, which are important in various biochemical and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Cyanophenyl)furan-2-carboxylic acid
- 5-(4-Cyanophenyl)furan-2-carboxylic acid methyl ester
- 5-(4-Aminophenyl)furan-2-carbonylchloride
Uniqueness
5-(4-Cyanophenyl)furan-2-carbonylchloride is unique due to its carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds like 5-(4-Cyanophenyl)furan-2-carboxylic acid and its methyl ester, which lack the reactive carbonyl chloride group. Additionally, the presence of the cyanophenyl group provides opportunities for further functionalization and derivatization, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C12H6ClNO2 |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
5-(4-cyanophenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClNO2/c13-12(15)11-6-5-10(16-11)9-3-1-8(7-14)2-4-9/h1-6H |
Clave InChI |
LLERFXVOBIIWQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


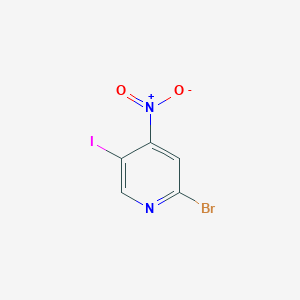

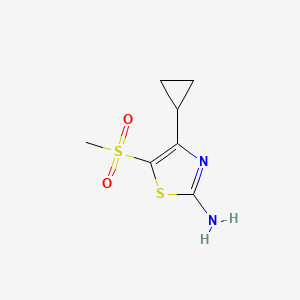


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
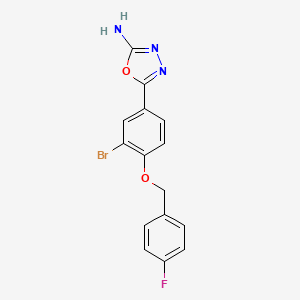
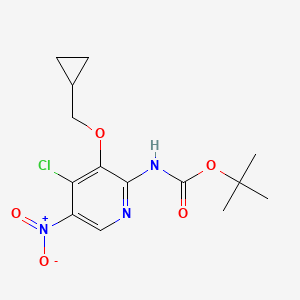
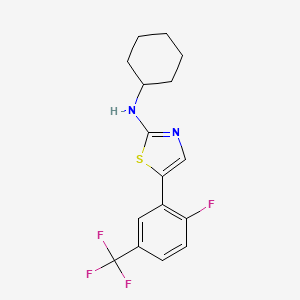

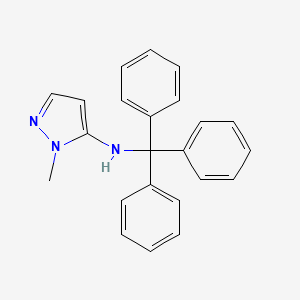
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
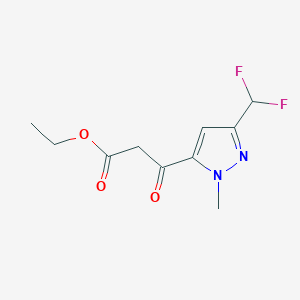
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
